molecular formula C5H10N2S B574196 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) CAS No. 179685-23-5

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI)

Cat. No.: B574196
CAS No.: 179685-23-5
M. Wt: 130.209
InChI Key: KFXPSILHYBPXAH-UHFFFAOYSA-N
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Description

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is part of a broader category of green synthesis techniques that aim to minimize the use of hazardous substances and reduce environmental impact.

Industrial Production Methods

While specific industrial production methods for 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.

Properties

CAS No.

179685-23-5

Molecular Formula

C5H10N2S

Molecular Weight

130.209

IUPAC Name

3-methyl-3,6-dihydro-2H-1,4-thiazin-5-amine

InChI

InChI=1S/C5H10N2S/c1-4-2-8-3-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

KFXPSILHYBPXAH-UHFFFAOYSA-N

SMILES

CC1CSCC(=N1)N

Synonyms

2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI)

Origin of Product

United States

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